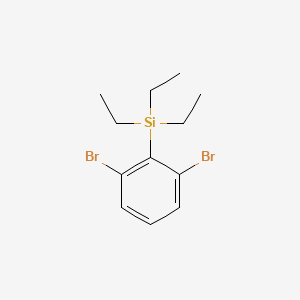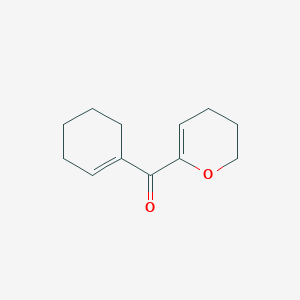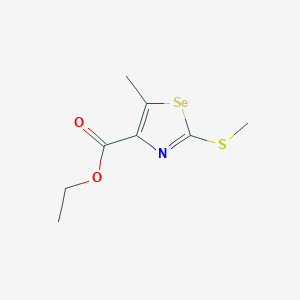
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated carbonyl compound with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in solvents like acetone or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like ether or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydro-oxazole compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of oxazole derivatives.
Aplicaciones Científicas De Investigación
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Ethyl-4,5-dihydro-1,3-oxazole: Lacks the propan-2-yl group, leading to different reactivity and applications.
4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole:
Uniqueness
(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific chiral center and the presence of both ethyl and propan-2-yl groups
Propiedades
Número CAS |
648428-08-4 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(4R)-2-ethyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO/c1-4-8-9-7(5-10-8)6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Clave InChI |
GQLYBKSKZMMERS-ZETCQYMHSA-N |
SMILES isomérico |
CCC1=N[C@@H](CO1)C(C)C |
SMILES canónico |
CCC1=NC(CO1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)

![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
